REACTION_SMILES
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[CH3:1][O:2][C:3](=[O:4])[C:5]([CH3:6])=[CH2:7].[F:16][C:17](=[C:18]([Cl:19])[F:20])[F:21].[OH:8][c:9]1[cH:10][cH:11][c:12]([OH:13])[cH:14][cH:15]1>>[CH3:1][O:2][C:3](=[O:4])[C:5]1([CH3:6])[CH2:7][C:17]([F:16])([F:21])[C:18]1([Cl:19])[F:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)C(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)=C(F)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(O)cc1
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Name
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Type
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product
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Smiles
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COC(=O)C1(C)CC(F)(F)C1(F)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |